molecular formula C35H36ClNO4S B021442 2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid CAS No. 909849-96-3

2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid

Cat. No.: B021442
CAS No.: 909849-96-3
M. Wt: 602.2 g/mol
InChI Key: QFTNWCBEAVHLQA-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid, commonly known as Montelukast Impurity F, is a critical sulfoxide-based impurity and a known degradation product of Montelukast Sodium Source . This compound is of high importance in pharmaceutical research and development, primarily serving as a certified reference standard for analytical testing. Its main application lies in the quality control and regulatory compliance of Montelukast drug substances and products, where it is used to develop and validate stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) Source . By utilizing this impurity standard, researchers can accurately identify, quantify, and monitor the formation of this specific degradant, which is essential for ensuring drug safety, efficacy, and shelf-life determination. The mechanism of its formation involves the oxidation of the sulfide moiety in the parent Montelukast molecule to a sulfoxide. As a research tool, it provides invaluable insights into the degradation pathways of Montelukast and aids in the comprehensive characterization of the drug's impurity profile, making it indispensable for meeting the stringent requirements of pharmacopeial standards like the European Pharmacopoeia (EP) Source . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTNWCBEAVHLQA-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909849-96-3
Record name 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-cyclopropaneacetic-acid-S-oxid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chiral Reduction and Grignard Reaction-Based Synthesis

A foundational approach involves synthesizing the diol intermediate 2-(2-(3-(S)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(hydroxypropyl)phenyl)-2-propanol (Formula II) through asymmetric reduction and Grignard reactions. The prochiral ketone ester undergoes reduction using (-)-B-diisopinocamphylchloroborane, a chiral reducing agent, to yield a hydroxy ester intermediate. Subsequent treatment with methyl magnesium bromide introduces the tertiary alcohol moiety, forming the diol intermediate.

The stereochemical integrity of the diol is critical for ensuring the (S)-configuration at the sulfoxide center in the final product. Flash column chromatography with hexane/ethyl acetate (3:1 v/v) isolates the diol with >98% enantiomeric excess, as confirmed by chiral HPLC.

Sulfoxide Formation and Cyclopropane Coupling

The diol intermediate undergoes sulfinylmethylation via reaction with methanesulfonyl chloride in acetonitrile, forming a mesylate intermediate. This intermediate reacts with methyl 1-(acetylthiomethyl)cyclopropane acetate under basic conditions (cesium carbonate, 25°C) to establish the sulfoxide linkage.

Key reaction parameters:

  • Temperature : 0–5°C for mesylation to minimize racemization

  • Solvent : Acetonitrile for optimal nucleophilic substitution kinetics

  • Base : Cesium carbonate to deprotonate the thiol intermediate

The final cyclopropane coupling achieves 85–90% conversion, with residual starting materials removed via silica gel chromatography.

Amine Salt-Mediated Purification

Montelukast Amine Salt Formation

To enhance purity, montelukast free acid is converted to amine salts (e.g., dicyclohexylamine, α-methylbenzylamine) in solvents like acetone or methyl tert-butyl ether. Salts crystallize at -10°C, yielding >99.5% pure material after recrystallization from acetonitrile/n-heptane mixtures.

Table 1: Amine Salt Purification Efficiency

AmineSolvent SystemPurity (%)Yield (%)
DicyclohexylamineAcetone/n-Heptane99.778
α-MethylbenzylamineMTBE/Hexane99.582
CyclohexylethylamineEthanol/Water99.375

Sodium Salt Reconversion

Amine salts are treated with sodium tert-butoxide in tetrahydrofuran, precipitating montelukast sodium. Residual amines (<0.1%) are removed via washing with cold diethyl ether. This step ensures compliance with ICH impurity thresholds (<0.15% for individual unspecified impurities).

Degradation Impurity Control

Photolytic and Oxidative Stability

Montelukast sodium is prone to (Z)-isomerization and sulfoxide formation under light/oxygen exposure. Accelerated stability studies (40°C/75% RH, 30 days) show:

  • (Z)-Montelukast : Increases from <0.1% to 11% in toluene under UV light

  • Sulfoxide Derivatives : Form via radical-mediated oxidation, detectable at 0.2–0.5% after 14 days

Reprocessing Strategies

Contaminated batches are purified via:

  • Acidification : Montelukast sodium is converted to the free acid (III) using HCl in ethanol/water.

  • Amine Resalting : The free acid forms crystalline salts with primary amines (e.g., n-propylamine), selectively excluding (Z)-isomers.

  • Final Conversion : Sodium tert-butoxide regenerates the API with ≤0.1% total impurities.

Analytical Characterization

HPLC Methodologies

Reverse-phase HPLC (C18 column, 0.1% phosphoric acid/acetonitrile gradient) resolves critical impurities:

  • Retention Times :

    • Montelukast (E)-isomer: 12.3 min

    • (Z)-Montelukast: 14.1 min

    • Sulfoxide derivative: 8.7 min

Spectroscopic Data

  • HRMS : m/z 601.2054 [M+H]+ (calc. 601.2058 for C35H36ClNO4S)

  • ¹H NMR (DMSO-d6): δ 8.45 (d, J=8.7 Hz, quinoline-H), 7.85 (d, J=16.2 Hz, ethenyl-H), 1.40 (s, tert-hydroxy)

Industrial-Scale Optimization

Solvent Selection Guidelines

Process StepRecommended SolventsAvoided Solvents
Salt CrystallizationAcetonitrile, MTBEDichloromethane
Final Isolationn-Heptane, cyclohexaneEthyl acetate

Yield Improvement Strategies

  • Catalytic Asymmetric Reduction : (-)-B-chlorodiisopinocamphylborane achieves 92% ee vs. 78% ee with NaBH4

  • Continuous Flow Sulfoxidation : Reduces reaction time from 48 h to 2 h with 99% conversion

Chemical Reactions Analysis

Types of Reactions: Montelukast Sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the sulfone.

    Reduction: The sulfoxide can be reduced back to Montelukast using reducing agents like sodium borohydride.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with Montelukast Sodium and its analogs (impurities b, e, f from ):

Compound Key Structural Features Sulfur Oxidation State Molecular Weight Pharmacological Role
Target Compound Sulfinyl (S=O), (E)-ethenyl, 2-hydroxypropan-2-yl +4 (sulfinyl) 602.18 Impurity in Montelukast synthesis; reduced receptor binding due to sulfinyl group .
Montelukast Sodium Sulfanyl (S-), (E)-ethenyl, 1-hydroxy-1-methylethyl -2 (sulfanyl) 608.18 Active drug: Potent CysLT1 antagonist; used in asthma/allergy .
Impurity b Sulfanyl (S-), (Z)-ethenyl, 2-hydroxypropan-2-yl -2 586.18 Inactive due to (Z)-configuration disrupting receptor binding .
Impurity e Sulfanyl (S-), (E)-ethenyl, acetyl substituent (replaces hydroxypropan-2-yl) -2 604.19 Altered substituent reduces affinity for CysLT1 receptor .
Impurity f Sulfanyl (S-), (E)-ethenyl, prop-1-en-2-yl substituent -2 598.20 Modified side chain may affect solubility and bioavailability .

Key Findings from Research

Receptor Binding : The sulfinyl group in the target compound reduces binding affinity compared to Montelukast’s sulfanyl group, as the S=O group introduces steric hindrance and polarity mismatches at the receptor site .

Solubility and Metabolism: Montelukast Sodium is soluble in ethanol/methanol but insoluble in water .

Analytical Detection : The target compound is distinguishable via HPLC and LC-MS/MS due to its retention time and mass spectral profile, critical for impurity profiling in pharmaceuticals .

Q & A

Q. What are the key stereochemical considerations in synthesizing this compound, and how do they influence purification strategies?

The compound contains multiple stereocenters (e.g., sulfinyl group, cyclopropane ring) and an (E)-configured ethenyl linker, requiring regioselective oxidation and chiral resolution techniques. Purification often employs preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to isolate enantiomers. Confirmation of stereochemistry involves circular dichroism (CD) spectroscopy and X-ray crystallography .

Q. Which analytical techniques are most effective for characterizing its structural integrity and purity?

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (including 2D COSY/HSQC) resolve complex proton environments, particularly for cyclopropane and quinoline moieties.
  • LC-MS : Validates molecular weight (e.g., observed m/z vs. calculated [M+H]+^+) and detects hydrolytic degradation products.
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S, critical for verifying synthesis accuracy .

Q. How can researchers design controlled stability studies to assess degradation pathways under varying pH and temperature conditions?

Use accelerated stability testing (e.g., ICH Q1A guidelines) with forced degradation in acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-UV and LC-MS to identify major impurities, such as sulfoxide reduction products or quinoline ring oxidation .

Advanced Research Questions

Q. What computational methods are optimal for predicting reaction pathways and optimizing synthetic yields?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for sulfinyl group formation and cyclopropane ring closure. Machine learning algorithms (e.g., Bayesian optimization) can predict optimal solvent systems (e.g., THF/water mixtures) and catalyst loadings to maximize yield while minimizing side reactions .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Conduct systematic solubility studies using Hansen solubility parameters (HSPs) to classify solvents based on dispersion, polarity, and hydrogen-bonding interactions. For example, polar aprotic solvents (e.g., DMSO) may enhance solubility due to hydrogen bonding with the carboxylic acid and hydroxypropan-2-yl groups. Validate findings with experimental measurements (e.g., shake-flask method) and correlate with computational predictions .

Q. What advanced experimental designs (e.g., DoE) are suitable for optimizing reaction conditions while minimizing resource consumption?

Implement a factorial Design of Experiments (DoE) to evaluate critical parameters:

  • Factors : Temperature (60–100°C), catalyst concentration (0.5–2.0 mol%), and reaction time (12–24 hrs).
  • Responses : Yield, enantiomeric excess (ee), and impurity profile. High-throughput microreactor systems enable rapid screening of conditions, reducing material waste by >70% compared to batch methods .

Q. How can heterogeneous catalysis be applied to improve the sustainability of large-scale synthesis?

Immobilize chiral catalysts (e.g., Sharpless-type oxaziridinium salts) on mesoporous silica supports to enhance recyclability. Evaluate turnover numbers (TONs) and leaching via ICP-MS. Green metrics (e.g., E-factor, atom economy) quantify improvements in waste reduction compared to homogeneous catalysis .

Methodological Considerations

Q. What strategies mitigate interference from residual metal catalysts during spectroscopic analysis?

Post-synthesis purification via chelation (e.g., EDTA wash) or solid-phase extraction (SPE) with iminodiacetic acid resins removes transition metals (e.g., Pd, Cu). Validate using inductively coupled plasma mass spectrometry (ICP-MS) with detection limits <1 ppb .

Q. How should researchers validate biological activity data when conflicting results arise from assay variability?

Standardize assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50_{50}). Apply statistical rigor via Z’-factor analysis to assess assay robustness and minimize false positives/negatives. Cross-validate findings with independent labs using blinded samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.